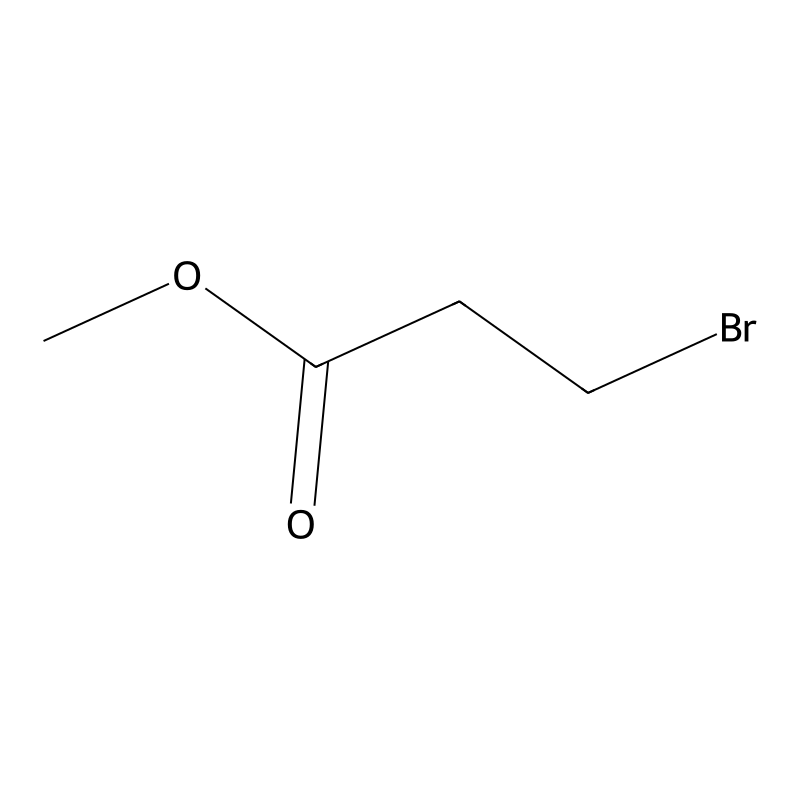Methyl 3-bromopropanoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Application in Organic Chemistry
Methyl 3-bromopropanoate is used as a building block in organic chemistry .
Method of Application: It is used in various synthesis reactions. For example, it can react with 2-Methyl-1H-benzoimidazole to produce 1-(2-Methoxycarbonylethyl)-2-methylbenzimidazole .
Application in the Synthesis of Spiroanellated γ-lactones
Methyl 3-bromopropanoate is used in the synthesis of spiroanellated γ-lactones .
Results and Outcomes: The outcome of this application is the production of spiroanellated γ-lactones . Again, the exact yield and other quantitative data would depend on the specific conditions of the reaction.
Synthesis of Pinacols
Methyl 3-bromopropanoate is used in the synthesis of pinacols .
Results and Outcomes: The outcome of this application is the production of pinacols . Again, the exact yield and other quantitative data would depend on the specific conditions of the reaction.
Synthesis of Unprecedented 3-(1-hydroxycycloalkyl)-l-oxaspiro[n,m]alkan-2-ones
Methyl 3-bromopropanoate is used in the synthesis of unprecedented 3-(1-hydroxycycloalkyl)-l-oxaspiro[n,m]alkan-2-ones .
Results and Outcomes: The outcome of this application is the production of unprecedented 3-(1-hydroxycycloalkyl)-l-oxaspiro[n,m]alkan-2-ones . Again, the exact yield and other quantitative data would depend on the specific conditions of the reaction.
Synthesis of 2-Methyl-1H-benzoimidazole
Methyl 3-bromopropanoate can react with 2-Methyl-1H-benzoimidazole to produce 1-(2-Methoxycarbonylethyl)-2-methylbenzimidazole .
Results and Outcomes: The outcome of this application is the production of 1-(2-Methoxycarbonylethyl)-2-methylbenzimidazole . Again, the exact yield and other quantitative data would depend on the specific conditions of the reaction.
Synthesis of 3-Bromopropionic Acid Methyl Ester
Results and Outcomes: The outcome of this application is the production of 3-Bromopropionic acid methyl ester . Again, the exact yield and other quantitative data would depend on the specific conditions of the reaction.
Methyl 3-bromopropanoate is an organic compound with the molecular formula and a molecular weight of approximately 167.001 g/mol. It is classified as an ester, specifically the methyl ester of 3-bromopropanoic acid. This compound is also known by several other names, including Propionic acid, 3-bromo-, methyl ester and Methyl β-bromopropionate . Its structure features a bromine atom attached to the third carbon of a propanoate chain, making it an important intermediate in various chemical syntheses.
Methyl 3-bromopropionate itself is not known to have a specific mechanism of action in biological systems. However, its role lies in its ability to serve as a precursor molecule for the synthesis of other compounds with desired biological activities. The reactive bromine atom allows for targeted modifications, leading to diverse applications [].
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new compounds.
- Esterification: It can react with alcohols under acidic conditions to form larger esters.
- Reduction: The compound can be reduced to form the corresponding alcohol, which can further participate in synthetic pathways.
These reactions highlight its utility as a versatile building block in organic synthesis.
While specific biological activities of methyl 3-bromopropanoate are not extensively documented, compounds with similar structures often exhibit antimicrobial and antifungal properties. The presence of the bromine atom may enhance biological activity due to its electronegative nature, potentially interacting with biological macromolecules. Further studies are necessary to elucidate its specific biological effects.
Methyl 3-bromopropanoate can be synthesized through various methods:
- Bromination of Propanoic Acid: Propanoic acid can be treated with bromine in the presence of a catalyst (like phosphorus tribromide) to introduce the bromine atom at the third carbon position, followed by esterification with methanol.
- Direct Esterification: Reacting 3-bromopropanoic acid with methanol in an acidic medium can yield methyl 3-bromopropanoate directly.
- Grignard Reaction: A Grignard reagent derived from bromoalkanes can react with carbonyl compounds to form esters, including methyl 3-bromopropanoate.
These methods underscore the compound's accessibility for research and industrial applications.
Methyl 3-bromopropanoate serves multiple purposes in various fields:
- Organic Synthesis: It is widely used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Chemical Research: Its reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
- Material Science: It can be utilized in producing polymers and other materials due to its functional groups.
Research on interaction studies involving methyl 3-bromopropanoate primarily focuses on its reactivity with nucleophiles and electrophiles. These interactions are crucial for understanding its role as an intermediate in organic reactions. For instance, studies have shown that it readily reacts with amines to form amides or with alcohols to yield larger esters, demonstrating its versatility in synthetic chemistry .
Methyl 3-bromopropanoate shares structural similarities with several other compounds, which can be compared based on their functional groups and reactivity:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl propanoate | No halogen; less reactive | |
| Methyl 2-bromopropanoate | Bromine at second carbon; different reactivity profile | |
| Methyl 4-bromobutanoate | Bromine at fourth carbon; longer chain | |
| Methyl acrylate | Contains a double bond; more reactive towards polymerization |
The presence of the bromine atom at the third position in methyl 3-bromopropanoate distinguishes it from these similar compounds, imparting unique reactivity patterns that are exploited in various synthetic applications.
XLogP3
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








